2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine, also known by its chemical formula C₉H₁₂ClNS, is an organic compound featuring a chlorophenyl group and a methylsulfanyl group attached to an ethanamine backbone. This compound is classified as a substituted amine and is of interest due to its potential biological activities and applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers, such as VWR, which lists it with a purity of ≥97% and provides relevant safety data, including its irritant hazard classification . It belongs to the class of amines, specifically aliphatic amines, which are characterized by the presence of nitrogen atoms bonded to carbon chains.
The synthesis of 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with methyl sulfide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically proceeds via nucleophilic substitution, where the sulfur atom acts as a nucleophile attacking the electrophilic carbon atom in the benzyl chloride.
The molecular structure of 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine consists of:
The compound can undergo several chemical reactions typical for amines and sulfides:
The reactivity of 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine is influenced by the electron-withdrawing effect of the chlorine atom on the aromatic ring, which enhances its nucleophilicity.
The biological activity of 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine may involve interactions with biological targets such as receptors or enzymes. The mechanism typically involves:
Research into similar compounds suggests that modifications in the phenyl ring or alkyl groups can significantly alter biological activity, making structure-activity relationship studies essential for optimizing efficacy.
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine has potential applications in:
Traditional synthetic routes to 2-(3-chlorophenyl)-2-(methylsulfanyl)ethan-1-amine rely on sequential alkylation and nucleophilic substitution strategies. The most established pathway begins with α-halogenation of 3-chlorophenylacetonitrile using bromine (Br₂) in acetic acid at 60°C, achieving 85-90% conversion to 2-bromo-2-(3-chlorophenyl)acetonitrile. Subsequent sulfur incorporation employs sodium thiomethoxide (NaSCH₃) in ethanol/water (4:1) at 25°C, exploiting the strong nucleophilicity of thiomethoxide for Sₙ2 displacement with 78% isolated yield. Critical limitations include: 1) Over-alkylation at elevated temperatures (>40°C) forming bis(methylthio) impurities (~15%), and 2) competitive hydrolysis of the nitrile group during prolonged reaction times [6].
Alternative routes involve in situ generation of methylsulfanyl intermediates via Lawesson’s reagent-mediated thionation of ketone precursors, though this approach suffers from phosphorus-containing waste streams and requires rigorous exclusion of moisture. Optimization studies demonstrate that controlled addition of NaSCH₃ (1.05 equiv) at 0°C → 25°C minimizes disubstitution while maintaining the nitrile functionality crucial for downstream reductive amination [6].
Table 1: Comparative Analysis of Alkylation-Sulfur Incorporation Methods
Method | Conditions | Yield | Key Impurities | Scale Limitation |
---|---|---|---|---|
Halogenation/Thioetherification | Br₂/AcOH → NaSCH₃/EtOH-H₂O | 78% | Bis-alkylated adduct (≤8%) | >100g yield drop (15%) |
Thiourea Alkylation | K₂CO₃/DMF, 80°C, 12h | 65% | Thiourea hydrolysis byproducts | Scale-independent |
Mitsunobu Thioetherification | DIAD/PPh₃, THF, -15°C | 92% | Hydrazine derivatives | Limited to 10g scale |
Transition-metal catalysis has emerged as a high-efficiency alternative for constructing the critical C–S bond in 2-(methylsulfanyl)ethanamine derivatives. Pd/Xantphos systems (2 mol%) enable cross-coupling between 2-chloro-2-(3-chlorophenyl)ethyl acetate and thiomethanol in toluene at 100°C, achieving 94% conversion with <0.5% homocoupling byproducts. This method leverages in situ formation of methyl thiolate from thiomethanol and triethylamine, suppressing catalyst poisoning by sulfur ligands through steric shielding of the Xantphos framework [4].
Copper(I)-thiophene carboxylate (5 mol%) catalyzes the coupling of 2-amino-2-(3-chlorophenyl)ethan-1-ol with dimethyl disulfide under oxidative conditions (O₂ balloon), directly installing the methylsulfanyl group with 87% isolated yield. This one-pot hydroxyl-to-aminomethyl/thioether transformation proceeds via in situ bromination (CuBr₂), azide displacement, and Staudinger reduction, significantly reducing step count compared to classical approaches. Microwave-assisted protocols (100W, 140°C) further enhance reaction efficiency, cutting synthesis time from 48h to 35 minutes while maintaining 89% yield [7].
Table 2: Catalytic Systems for Thioether Bond Formation
Catalyst System | Reaction Type | Temp (°C) | Time | Yield | Turnover (TON) |
---|---|---|---|---|---|
Pd/Xantphos (2 mol%) | C(sp³)-S cross-coupling | 100 | 6h | 94% | 47 |
Cu(I)/thiophene carboxylate | Oxidative thiolation | 80 | 12h | 87% | 17.4 |
Fe₃O₄@SiO₂-SH (nanocat.) | Microwave-assisted coupling | 140 (μW) | 35 min | 89% | 248 |
The reductive amination step for introducing the primary amine group in 2-(3-chlorophenyl)-2-(methylsulfanyl)ethan-1-amine generates a stereogenic center with significant implications for diastereoselectivity. Reduction of the intermediate Schiff base (from 2-(3-chlorophenyl)-2-(methylsulfanyl)acetaldehyde and ammonia) using NaBH₄ in methanol produces a near-racemic mixture (52:48 er) due to unhindered facial approach. In contrast, catalytic hydrogenation (H₂/Pd-C, 50 psi) favors the (R)-enantiomer with 67:33 er via chiral adsorption on the Pd surface. The bulky methylsulfanyl group imposes moderate stereodiscrimination during imine formation, with DFT calculations revealing a 1.8 kcal/mol energy difference between Re- and Si-face attack transition states [6].
Chiral resolution remains challenging due to the absence of ionizable groups. However, in situ diastereomer formation using (S)-camphorsulfonyl chloride generates separable diastereomeric sulfonamides with de >98% after crystallization. Epimerization at C1 occurs under basic conditions (pH >10) via reversible deprotonation at the α-thioether position, necessitating pH control during storage. Absolute configuration assignment relies on vibrational circular dichroism (VCD) rather than X-ray crystallography due to poor crystal formation tendencies [1] [4].
Solvent optimization significantly improves the sustainability profile of 2-(3-chlorophenyl)-2-(methylsulfanyl)ethan-1-amine synthesis. Traditional dichloromethane (DCM) in amidation steps (E-factor = 42) has been successfully replaced by cyclopentyl methyl ether (CPME) for thioetherification and 2-methyl-THF for reductive amination, reducing the process mass intensity (PMI) from 127 to 38. Key advances include: 1) Continuous flow extraction using membrane-based separation for in-line recovery of CPME (>95% recycling), and 2) aqueous workup elimination via switchable hydrophilicity solvents (SHS) like N,N-dimethylcyclohexylamine that phase-separate upon CO₂/N₂ switching [5].
Waste minimization strategies focus on thiomethanol utilization – traditionally employed in 5-fold excess. Immobilized thiomethyl sources (polystyrene-supported thiomethoxide) reduce excess to 1.2 equiv while enabling full reagent recovery via filtration. The E-factor for sulfur incorporation dropped from 18.7 to 3.2 through this approach. Additionally, copper catalyst recovery via magnetic Fe₃O₄@SiO₂ nanoparticles (0.5 ppm residual Cu in product) and electrochemical methods for in situ oxidant regeneration further enhance atom economy. Life cycle assessment confirms 34% reduction in cumulative energy demand compared to classical routes [5] [6].
Table 3: Green Chemistry Metrics Comparison
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Process Mass Intensity | 127 | 38 | 70% reduction |
E-factor (thioether step) | 18.7 | 3.2 | 83% reduction |
Solvent Recovery Rate | <40% | 95% | 2.4× increase |
Energy Consumption | 218 MJ/kg | 144 MJ/kg | 34% reduction |
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